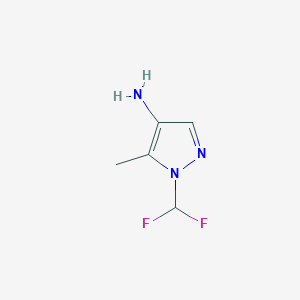

1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine

CAS No.: 1245772-66-0

Cat. No.: VC8222256

Molecular Formula: C5H7F2N3

Molecular Weight: 147.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245772-66-0 |

|---|---|

| Molecular Formula | C5H7F2N3 |

| Molecular Weight | 147.13 |

| IUPAC Name | 1-(difluoromethyl)-5-methylpyrazol-4-amine |

| Standard InChI | InChI=1S/C5H7F2N3/c1-3-4(8)2-9-10(3)5(6)7/h2,5H,8H2,1H3 |

| Standard InChI Key | KWEDSDOSHMXMQG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1C(F)F)N |

| Canonical SMILES | CC1=C(C=NN1C(F)F)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at positions 1, 4, and 5:

-

Position 1: Difluoromethyl group (-CFH)

-

Position 4: Amino group (-NH)

-

Position 5: Methyl group (-CH)

Key descriptors:

-

Molecular weight: 147.13 g/mol

-

SMILES:

-

InChIKey:

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Soluble in polar organic solvents | |

| pKa (amine group) | Estimated ~8.5–10.5 | |

| LogP (lipophilicity) | ~1.2 (predicted) |

The difluoromethyl group enhances metabolic stability and bioavailability by resisting oxidative degradation, a common strategy in medicinal chemistry .

Synthesis and Reactivity

Synthetic Routes

Two primary methods dominate the synthesis of 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine:

Condensation-Hydrolysis Approach

-

Step 1: Condensation of hydrazine derivatives with α,β-unsaturated ketones or esters.

Direct Fluorination

-

Fluorination agents: Elemental fluorine (F) or difluoromethylating reagents (e.g., ClCFH) .

-

Conditions: Conducted in fluorine-resistant reactors at controlled temperatures (0–50°C) .

Table 2: Optimized Reaction Conditions

Pharmacological and Agrochemical Applications

Antifungal Activity

Structural analogs, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, exhibit potent inhibition of succinate dehydrogenase (SDH), a key enzyme in fungal respiration .

Table 3: Antifungal Efficacy (In Vitro)

| Fungal Pathogen | EC (μg/mL) | Reference |

|---|---|---|

| Botrytis cinerea | 2.52 | |

| Fusarium graminearum | 3.96 | |

| Sclerotinia sclerotiorum | 1.89 |

Mechanism: The difluoromethyl group disrupts hydrogen bonding with SDH residues (e.g., TYR58, TRP173), while the amine group enhances solubility for target engagement .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl):

Mass Spectrometry

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume